methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
Overview
Description
Methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane core, which is a common motif in many natural products and synthetic compounds. The presence of the trimethyl and oxo groups adds to its chemical diversity, making it a subject of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclopentadiene and maleic anhydride can be used to form the bicyclic structure.
Introduction of the Trimethyl and Oxo Groups: The trimethyl groups can be introduced via alkylation reactions, while the oxo group can be added through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Coupling with Benzoic Acid Derivative: The final step involves coupling the bicyclic intermediate with a benzoic acid derivative. This can be achieved through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used as a probe to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic core is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its rigid bicyclic structure imparts unique mechanical and thermal properties to the resulting materials.
Mechanism of Action
The mechanism by which methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic core can fit into enzyme active sites or receptor binding pockets, influencing their function. The presence of the oxo and trimethyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
- Ethyl 2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]carbonyl}hydrazinecarboxylate
- Methyl (4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-yl)acetate
Uniqueness
Methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both the bicyclic core and the benzoate moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-17(2)18(3)9-10-19(17,11-14(18)21)16(23)20-13-8-6-5-7-12(13)15(22)24-4/h5-8H,9-11H2,1-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJFLHIBVPZZDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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